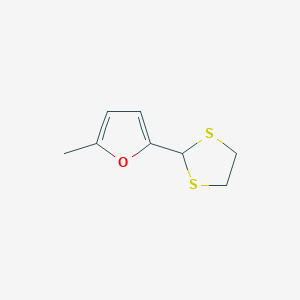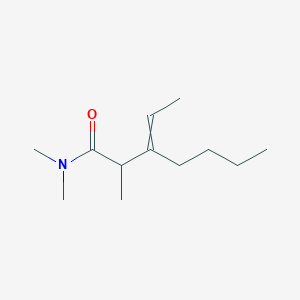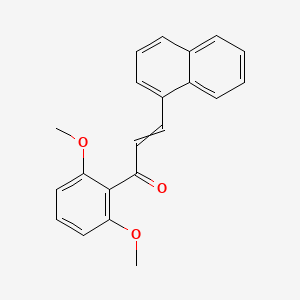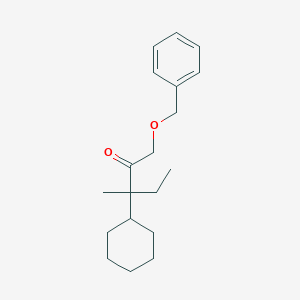![molecular formula C21H19NO5 B14188989 3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl CAS No. 920982-65-6](/img/structure/B14188989.png)
3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of methoxy groups and a nitro group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl typically involves the following steps:
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the methoxy-substituted biphenyl with 4-methoxyphenylmethanol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: Formation of 3’-Amino-4-[(4-methoxyphenyl)methoxy]-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Coupling: Formation of extended biphenyl structures.
Wissenschaftliche Forschungsanwendungen
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-hydroxyphenylethyleneglycol
- 3-Hydroxy-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
Uniqueness
3’-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
920982-65-6 |
|---|---|
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C21H19NO5/c1-25-17-8-6-15(7-9-17)14-27-19-10-11-20(21(13-19)22(23)24)16-4-3-5-18(12-16)26-2/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
GCAKBOYSHOVNQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)

![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)





![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)


